An In-Depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-fluoro-4-(nitromethyl)benzene, a fluorinated aromatic nitro compound with potential applications in organic synthesis and drug discovery. Due to its specific substitution pattern, this molecule offers unique reactivity that can be exploited for the synthesis of novel chemical entities.
Chemical and Physical Properties
1-Fluoro-4-(nitromethyl)benzene (CAS Number: 1535-41-7) is a substituted toluene derivative. The presence of a fluorine atom and a nitromethyl group on the benzene ring imparts distinct chemical characteristics that are valuable for synthetic chemists.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [1][2] |
| Molecular Weight | 155.13 g/mol | [1] |
| Appearance | White to Light Brown solid/powder | [2] |
| Purity | Typically >95% | [1] |
| InChI Key | VKIQQWYWDWKJQB-UHFFFAOYSA-N | [1] |
Table 1: Physical and Chemical Properties of 1-Fluoro-4-(nitromethyl)benzene.
Spectroscopic Data (Predicted)
While extensive, publicly available spectroscopic data for 1-fluoro-4-(nitromethyl)benzene is limited, the following are predicted spectra based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the nitromethyl group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution.
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Aromatic Protons (H-2, H-6): Expected as a doublet of doublets, downfield due to the deshielding effect of the adjacent fluorine and the electron-withdrawing nitro group.
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Aromatic Protons (H-3, H-5): Expected as a doublet of doublets, upfield relative to H-2 and H-6.
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Methylene Protons (-CH₂NO₂): Expected as a singlet, significantly downfield due to the strong electron-withdrawing effect of the nitro group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the influence of the fluorine atom, which will cause splitting of the signals for the carbon atoms it is attached to and those in close proximity.
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C-1 (C-F): Expected to be a doublet with a large coupling constant (¹JCF).
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C-4 (C-CH₂NO₂): Signal for the carbon attached to the nitromethyl group.
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C-2, C-6: Expected as a doublet due to coupling with fluorine (²JCF).
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C-3, C-5: Expected as a doublet due to coupling with fluorine (³JCF).
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-CH₂NO₂: Signal for the methylene carbon.
IR Spectroscopy
The infrared spectrum will likely show strong characteristic absorption bands for the nitro group and the C-F bond.
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~1550 cm⁻¹ and ~1380 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
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~1200-1100 cm⁻¹: C-F stretching vibration.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 155. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the benzyl structure.
Reactivity and Synthetic Utility
The reactivity of 1-fluoro-4-(nitromethyl)benzene is primarily dictated by the interplay between the fluorinated aromatic ring and the benzylic nitromethyl group.
Reactivity of the Nitromethyl Group
The methylene protons adjacent to the nitro group are acidic and can be deprotonated by a base to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
A key reaction of nitroalkanes is the Henry reaction, which involves the base-catalyzed addition of the nitronate anion to an aldehyde or ketone to form a β-nitro alcohol.[3] This reaction is a powerful tool for constructing complex organic molecules.
Experimental Protocol: Generalized Henry Reaction
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To a solution of 1-fluoro-4-(nitromethyl)benzene in a suitable solvent (e.g., methanol, THF), add a catalytic amount of a base (e.g., a tertiary amine like triethylamine or a stronger base like DBU).
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Cool the reaction mixture to 0 °C.
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Slowly add the desired aldehyde or ketone to the mixture.
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Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).
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Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Caption: Generalized workflow for the Henry Reaction.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing a pathway to synthesize 4-fluorophenethylamine derivatives. These are important scaffolds in medicinal chemistry. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[4]
Experimental Protocol: Reduction of the Nitro Group
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Dissolve 1-fluoro-4-(nitromethyl)benzene in a suitable solvent like ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)ethan-1-amine.
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Purify the product by distillation or crystallization if necessary.
Caption: Synthetic pathway for the reduction of the nitro group.
Reactivity of the Aromatic Ring
The fluorine atom on the aromatic ring is generally not a good leaving group for nucleophilic aromatic substitution (SNAr) unless there are strong electron-withdrawing groups in the ortho or para positions. In this molecule, the nitromethyl group is at the para position. While the nitro group itself is strongly deactivating, the intervening methylene group lessens its electron-withdrawing effect on the ring compared to a directly attached nitro group. Therefore, SNAr reactions at the fluorine-bearing carbon are expected to be less facile than in compounds like 1-fluoro-4-nitrobenzene.
Applications in Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. While specific applications of 1-fluoro-4-(nitromethyl)benzene are not widely documented, its potential as a building block in drug discovery is considerable.
The primary value of this compound lies in its ability to serve as a precursor to various substituted 4-fluorophenethylamines and related structures. These motifs are found in a range of biologically active compounds. The reactivity of the nitromethyl group allows for the construction of carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Conclusion
1-Fluoro-4-(nitromethyl)benzene is a valuable, though not widely studied, synthetic intermediate. Its chemical properties, characterized by the reactive nitromethyl group and the fluorinated aromatic ring, offer significant potential for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. The ability to leverage the Henry reaction for C-C bond formation and the straightforward reduction of the nitro group to an amine makes this compound a versatile tool for accessing a variety of fluorinated phenethylamine derivatives and other complex molecules. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
1-Fluoro-4-(nitromethyl)benzene
Meisenheimer Complex (Intermediate)
Substituted Product
